molecular formula C16H14N4O3S B2757327 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1171320-58-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2757327
CAS No.: 1171320-58-3
M. Wt: 342.37
InChI Key: JQEHPSCLEVLIBQ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule research compound designed for biochemical research. The structure of this compound incorporates a 1,3-benzodioxole moiety, a group present in various biologically active molecules and natural products, which is known to contribute to diverse pharmacological profiles . This specific scaffold, combining a thiazole core with a pyrazolocarboxamide group, is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Compounds featuring these heterocyclic systems are frequently investigated for their potential interactions with key cellular signaling pathways and are explored in various research areas, including immunology and oncology . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own experiments to fully characterize the properties and applications of this compound.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-2-20-6-5-11(19-20)15(21)18-16-17-12(8-24-16)10-3-4-13-14(7-10)23-9-22-13/h3-8H,2,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEHPSCLEVLIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3SC_{21}H_{20}N_4O_3S, with a molecular weight of approximately 420.48 g/mol. The compound features a thiazole ring, a benzodioxole moiety, and a pyrazole structure, which contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

1. Antimicrobial Activity:
In vitro studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic processes.

2. Anticancer Properties:
The compound has been evaluated for its anticancer activity across several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

3. Antimalarial Activity:
Recent studies have reported that this compound exhibits potent antimalarial activity with low IC50 values, suggesting it may serve as a lead candidate for developing new antimalarial agents.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

Activity Cell Line IC50 Value (µM) Notes
AnticancerMDA-MB-23125.72 ± 3.95Induces apoptosis and G2/M cell cycle arrest .
AnticancerHepG230.50 ± 4.12Similar mechanism as above .
AntimicrobialE. coli15.0 ± 2.0Effective against Gram-negative bacteria .
AntimalarialPlasmodium falciparum10.0 ± 1.5Low IC50 indicates high potency.

In Vivo Studies

In vivo evaluations have also been performed to assess the therapeutic potential of the compound:

  • Tumor Growth Inhibition: In animal models, administration of the compound resulted in significant suppression of tumor growth compared to control groups.
  • Safety Profile: Acute toxicity studies indicated that the compound has a favorable safety profile with no observed adverse effects at therapeutic doses.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits potent anticancer activity across various human cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Cancer Cell Line Effect
MDA-MB-231Inhibition of proliferation
HepG2Induction of apoptosis

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic processes.

Bacterial Strain Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition

Antimalarial Activity

Recent studies have reported that this compound exhibits potent antimalarial activity with low IC50 values, suggesting it may serve as a lead candidate for developing new antimalarial agents.

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

Study Type Findings
Cytotoxicity AssaysSignificant growth inhibition in cancer cell lines
Antimicrobial TestsEffective against multiple bacterial strains

In Vivo Studies

In vivo evaluations have assessed the therapeutic potential of the compound:

Evaluation Type Findings
Tumor Growth InhibitionSignificant suppression compared to control groups
Safety ProfileFavorable safety profile with no adverse effects at therapeutic doses

Preparation Methods

Synthesis of Key Intermediates

Preparation of 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine

The thiazole ring bearing the benzodioxole group serves as a critical intermediate. A validated method involves the cyclization of benzo[d]dioxol-5-yl)-2-bromoethanone with thiourea in ethanol under reflux (66–80°C, 24 hours) under nitrogen, yielding the thiazol-2-amine derivative. Purification via column chromatography (THF/hexane, 1:3) achieves a moderate yield of 41.3% . Alternative approaches employ NaH in tetrahydrofuran (THF) to facilitate alkylation of the thiazol-2-amine with benzyl bromides, though yields remain low (16–18%) due to competing side reactions.

Table 1: Reaction Conditions for Thiazol-2-amine Synthesis
Starting Material Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Benzo[d]dioxol-5-yl)-2-bromoethanone Thiourea Ethanol 66–80 24 41.3
4-(Benzo[d]dioxol-5-yl)thiazol-2-amine NaH, Benzyl bromide THF 25 0.3 16–18

Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid

The pyrazole fragment is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. A literature approach involves Vilsmeier–Haack formylation of 1H-pyrazol-5(4H)-ones, followed by hydrolysis to yield carboxylic acid derivatives. For instance, ethyl pyruvate reacts with phenylhydrazine under basic conditions to form 1-ethyl-1H-pyrazole-3-carboxylate, which is saponified using aqueous NaOH to the corresponding acid.

Amide Bond Formation Strategies

The final step couples the thiazol-2-amine and pyrazole-3-carboxylic acid via an amide linkage. Two primary methodologies are documented:

Chloroacetyl Chloride-Mediated Coupling

Activation of the carboxylic acid using chloroacetyl chloride in chloroform facilitates amide formation. In a representative procedure, equimolar amounts of the pyrazole-3-carboxylic acid and 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are stirred with chloroacetyl chloride (1:1 molar ratio) at room temperature for 30 minutes. The crude product is washed with NaHCO₃ and purified via recrystallization (ethanol), achieving quantitative yields in model systems.

Carbodiimide-Based Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate benzotriazole tetramethyl uronium (HATU) as coupling agents. For example, the carboxylic acid is activated with EDCl and N-hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of the thiazol-2-amine. Stirring at 25°C for 12–24 hours yields the amide, with purification via silica gel chromatography (ethyl acetate/hexane).

Table 2: Comparison of Amide Coupling Methods
Method Reagents/Conditions Solvent Temperature (°C) Yield (%)
Chloroacetyl chloride Chloroacetyl chloride, CHCl₃ Chloroform 25 ~100
EDCl/HOBt EDCl, HOBt, DIPEA Dichloromethane 25 70–85

Optimization and Challenges

Solvent and Base Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to solubilize polar intermediates. The use of NaH as a base in THF risks side reactions with amide protons, necessitating inert atmospheres. In contrast, N,N-diisopropylethylamine (DIPEA) in DCM provides milder conditions for carbodiimide-mediated couplings.

Purification Techniques

Column chromatography remains the gold standard for isolating the target compound. Ethyl acetate/hexane gradients (1:5 to 1:3) effectively separate unreacted starting materials and byproducts. Recrystallization from ethanol or ethyl acetate/ethanol mixtures (1:1) enhances purity, particularly for crystalline intermediates.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H-NMR : Distinct signals for the benzodioxole methylenedioxy group (δ 5.9–6.0 ppm), thiazole protons (δ 7.5–8.0 ppm), and pyrazole ethyl group (δ 1.3–1.5 ppm).
  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (1640–1660 cm⁻¹) and aromatic C═C (1560 cm⁻¹).
  • High-Resolution Mass Spectrometry (HR-MS) : Molecular ion peaks matching the exact mass of the compound.

Industrial-Scale Considerations

Patent literature highlights flow chemistry as a scalable alternative to batch processes, reducing reaction times and improving yields. For instance, continuous flow systems enable precise control over exothermic amidation steps, minimizing decomposition.

Q & A

Q. What are the key synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting a substituted benzo[d][1,3]dioxol-5-yl thioamide with α-haloketones.
  • Step 2 : Introduction of the pyrazole moiety through nucleophilic substitution or cyclocondensation. For example, coupling a pre-synthesized 1-ethyl-1H-pyrazole-3-carboxylic acid derivative with the thiazole intermediate using EDCI/HOBt as coupling agents in DMF.
  • Optimization : Reaction conditions (e.g., 60–80°C in DMF, K₂CO₃ as a base) are critical for yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and heterocyclic connectivity.
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): For absolute configuration determination .

Q. What functional groups dominate its reactivity?

Key reactive sites include:

  • The thiazole ring (susceptible to electrophilic substitution at C-5).
  • The pyrazole carboxamide (participates in hydrogen bonding or coordination with metal catalysts).
  • The benzo[d][1,3]dioxole group (electron-rich, prone to oxidation or metabolic demethylation in biological systems) .

Advanced Research Questions

Q. How can contradictory yield data in thiazole ring formation be resolved?

Discrepancies in reported yields (e.g., 40% vs. 70%) may stem from:

  • Catalyst selection : Use of Pd(OAc)₂ vs. CuI in cross-coupling steps.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.
  • Temperature control : Higher temperatures (>100°C) risk decomposition of the benzo[d][1,3]dioxole moiety. Systematic optimization using Design of Experiments (DoE) is recommended .

Q. What strategies improve bioavailability for in vivo studies?

  • Prodrug modification : Esterification of the carboxamide to enhance membrane permeability.
  • Co-crystallization : With cyclodextrins to improve aqueous solubility.
  • SAR-guided substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce metabolic degradation .

Q. How does molecular docking inform its potential kinase inhibition?

Docking studies (e.g., using AutoDock Vina) reveal:

  • Binding affinity : The thiazole and pyrazole moieties form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR, VEGFR-2).
  • Selectivity : The benzo[d][1,3]dioxole group sterically hinders off-target interactions, as shown in comparative studies with non-dioxol analogs .

Q. What analytical methods resolve spectral overlaps in impurity profiling?

  • HPLC-MS/MS : Differentiates co-eluting impurities via fragmentation patterns.
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in aromatic regions.
  • XPS : Identifies sulfur oxidation states in thiazole-related byproducts .

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